7-Bromo-5,6-difluoroisoquinoline
Description
7-Bromo-5,6-difluoroisoquinoline (C₉H₄BrF₂N) is a halogenated heterocyclic compound featuring a bromine atom at position 7 and fluorine atoms at positions 5 and 6 of the isoquinoline core. This substitution pattern confers strong electron-withdrawing effects, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H4BrF2N |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroisoquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H |
InChI Key |
RIRHLGNGKANPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(C(=C21)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 5,6-difluoroisoquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-5,6-difluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Relevance: The difluoro substitution in this compound may improve binding affinity in drug candidates targeting enzymes or receptors sensitive to electron-deficient aromatic systems.
- Synthetic Challenges : Fluorination at positions 5 and 6 requires precise control to avoid side reactions, as seen in the synthesis of compound 33 (), where fluorinated indoline derivatives were obtained in 70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
